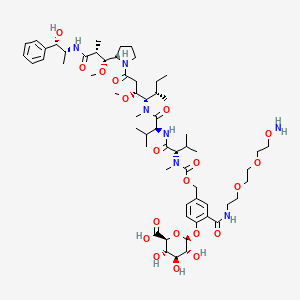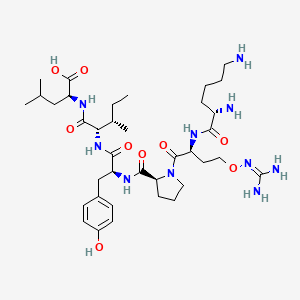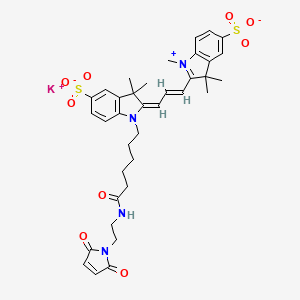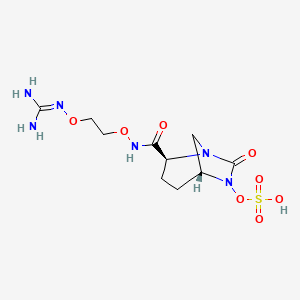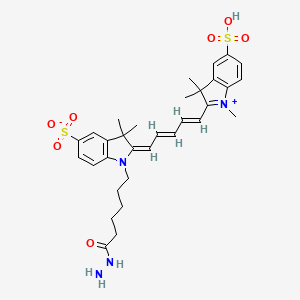
DBCO-PEG24-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG24-NHS ester is a compound used in click chemistry, a field of chemistry that involves the rapid and reliable joining of molecular components. This compound contains an NHS ester, which reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-NHS ester involves the reaction of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester reacts with the primary amines on the PEG chain to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG24-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues or aminosilane-coated surfaces. The reactions typically occur under neutral or slightly basic conditions, with solvents like DMSO or DMF .
Major Products
The major products formed from the reactions of this compound are amide bonds, which are stable and covalent. These products are used in various bioconjugation applications, such as labeling and crosslinking of biomolecules .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG24-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the rapid and reliable joining of molecular components.
Biology: Employed in bioconjugation to label and crosslink biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates and other targeted therapies.
Industry: Applied in the production of diagnostic tools and biosensors
Wirkmechanismus
The mechanism of action of DBCO-PEG24-NHS ester involves the reaction of the NHS ester with primary amines to form stable amide bonds. The DBCO moiety allows for copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition, which is highly efficient and specific. This mechanism enables the compound to be used in various bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS ester: Contains a shorter PEG chain, which may result in less flexibility and solubility compared to DBCO-PEG24-NHS ester.
DBCO-PEG5-NHS ester: Similar to DBCO-PEG4-NHS ester but with a slightly longer PEG chain.
DBCO-PEG12-NHS ester: Contains a PEG chain of intermediate length, offering a balance between flexibility and solubility.
Uniqueness
This compound is unique due to its long PEG spacer arm, which provides enhanced water solubility and minimizes steric hindrance during ligation. This makes it particularly suitable for applications requiring high efficiency and specificity in bioconjugation .
Eigenschaften
Molekularformel |
C74H119N3O30 |
|---|---|
Molekulargewicht |
1530.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78) |
InChI-Schlüssel |
BGLMICCLAUJEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




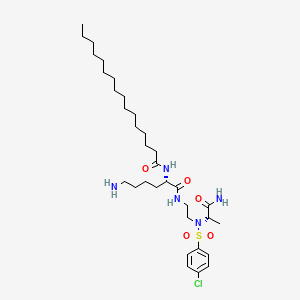
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)


